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Compound of Interest

Compound Name: 2'-Oxoquinine

Cat. No.: B12716963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

potential biological relevance of 2'-oxoquinine, also known as quininone. The document

details a robust synthetic protocol, presents a thorough analysis of its spectroscopic properties,

and explores potential biological signaling pathways it may influence, based on the known

reactivity of related quinone structures.

Introduction
2'-Oxoquinine is a quinoline alkaloid derived from the oxidation of quinine, a well-known

antimalarial drug. The transformation of the secondary alcohol at the C-9 position of quinine to

a ketone functionality results in 2'-oxoquinine. This structural modification is of significant

interest to medicinal chemists and pharmacologists as it can alter the biological activity and

pharmacokinetic profile of the parent molecule. Quinones and their derivatives are a class of

compounds known for their diverse biological activities, which provides a strong rationale for

the detailed investigation of 2'-oxoquinine.

Synthesis of 2'-Oxoquinine
The most effective and selective method for the synthesis of 2'-oxoquinine from quinine is the

Woodward modification of the Oppenauer oxidation. This method utilizes a non-aluminum-

based alkoxide, which is crucial for substrates like quinine that contain a Lewis-basic nitrogen

atom that can coordinate with and deactivate aluminum catalysts.
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Experimental Protocol: Woodward-Oppenauer Oxidation
of Quinine
This protocol is based on the established Woodward modification for the oxidation of quinine to

quininone.

Materials and Reagents:

Quinine

Potassium tert-butoxide (t-BuOK)

Benzophenone

Anhydrous toluene

Anhydrous diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a

reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve quinine (1

equivalent) in anhydrous toluene.

Addition of Reagents: To the stirred solution, add benzophenone (2-3 equivalents) followed

by the portion-wise addition of potassium tert-butoxide (2-3 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) by observing the disappearance of the

quinine spot and the appearance of a new, less polar spot corresponding to 2'-oxoquinine.

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the

reaction by the slow addition of water.

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether to dilute the

organic phase. Wash the organic layer sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate pure 2'-
oxoquinine.

Synthesis Workflow
Caption: Workflow for the synthesis of 2'-oxoquinine.

Characterization of 2'-Oxoquinine
The structural elucidation of 2'-oxoquinine is accomplished through a combination of

spectroscopic techniques. The following tables summarize the expected and, where available,

reported quantitative data for 2'-oxoquinine.

Physical and Chemical Properties
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Property Value Reference

Molecular Formula C₂₀H₂₂N₂O₂

Molecular Weight 322.41 g/mol

Appearance
Expected to be a crystalline

solid

Melting Point 96 °C [1]

IUPAC Name

(R)-(6-methoxyquinolin-4-yl)(5-

vinylquinuclidin-2-

yl)methanone

Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of 2'-oxoquinine is expected to be similar to that of quinine, with key

differences in the chemical shifts of protons near the C-9 carbonyl group. The proton at C-9 in

quinine, which appears as a multiplet around 5.5-6.0 ppm, will be absent in the spectrum of 2'-
oxoquinine. Protons on adjacent carbons (e.g., C-8) are expected to experience a downfield

shift due to the deshielding effect of the carbonyl group.
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Proton Assignment
(Quinine
numbering)

Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

H-2' ~8.7 d
Aromatic proton on

quinoline ring

H-8' ~8.0 d
Aromatic proton on

quinoline ring

H-5', H-7' ~7.4-7.6 m
Aromatic protons on

quinoline ring

H-3' ~7.3 s
Aromatic proton on

quinoline ring

H-10 ~5.8 ddd Vinylic proton

H-11 (trans) ~5.0 d Vinylic proton

H-11 (cis) ~5.0 d Vinylic proton

OCH₃ ~3.9 s
Methoxy group

protons

H-8
Downfield shift from

quinine
m

Proton adjacent to

carbonyl

H-2, H-6 ~2.5-3.5 m
Quinuclidine ring

protons

H-3, H-4, H-5, H-7 ~1.4-2.0 m
Quinuclidine ring

protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The most significant change in the ¹³C NMR spectrum of 2'-oxoquinine compared to quinine

will be the appearance of a carbonyl carbon signal (C-9) in the downfield region (typically ~190-

200 ppm) and the disappearance of the C-9 alcohol carbon signal (around 70 ppm). The

chemical shifts of neighboring carbons (C-8 and C-4') will also be affected.
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Carbon Assignment
(Quinine numbering)

Expected Chemical Shift
(δ, ppm)

Notes

C-9 ~195 Carbonyl carbon

C-4' ~158 Aromatic carbon

C-6' ~147 Aromatic carbon

C-8a' ~144 Aromatic carbon

C-10 ~141 Vinylic carbon

C-2' ~131 Aromatic carbon

C-4a' ~127 Aromatic carbon

C-5' ~122 Aromatic carbon

C-11 ~115 Vinylic carbon

C-7' ~102 Aromatic carbon

C-8 ~60 Quinuclidine carbon

OCH₃ ~56 Methoxy carbon

C-6 ~43 Quinuclidine carbon

C-2 ~40 Quinuclidine carbon

C-3, C-7 ~27 Quinuclidine carbons

C-5 ~25 Quinuclidine carbon

C-4 ~21 Quinuclidine carbon

IR (Infrared) Spectroscopy

The IR spectrum of 2'-oxoquinine will be characterized by the presence of a strong absorption

band corresponding to the C=O stretching vibration of the ketone, which is absent in the

spectrum of quinine.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O (ketone) ~1700-1720 Strong

C=N, C=C (aromatic) ~1500-1600 Medium-Strong

C-H (sp², aromatic) ~3000-3100 Medium

C-H (sp³) ~2850-2960 Medium

C-O (ether) ~1030-1250 Strong

MS (Mass Spectrometry)

The mass spectrum of 2'-oxoquinine will show a molecular ion peak corresponding to its

molecular weight. The fragmentation pattern will be influenced by the presence of the quinoline

and quinuclidine rings, as well as the ketone functionality.

Ion Expected m/z Notes

[M]⁺ 322.17 Molecular ion

[M - CH=CH₂]⁺ 295.16 Loss of vinyl group

[M - C₂H₃]⁺ 295.16 Loss of vinyl radical

Quinoline fragment 158.06 Cleavage of the C4'-C9 bond

Quinuclidine fragment 136.11 Cleavage of the C4'-C9 bond

Potential Biological Signaling Pathways
While specific biological targets of 2'-oxoquinine have not been extensively studied, the

presence of the quinone-like moiety in the quinolinone ring suggests potential interactions with

cellular pathways known to be modulated by other quinones. Quinones are known to be

electrophilic and can participate in redox cycling, leading to interactions with various cellular

nucleophiles and the generation of reactive oxygen species (ROS).

Keap1/Nrf2 Antioxidant Response Pathway
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Quinones can act as electrophiles and modify cysteine residues on the Keap1 protein. This

modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear

translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and

detoxification enzymes.

Caption: Potential modulation of the Keap1/Nrf2 pathway.

NF-κB Inflammatory Pathway
The IκB kinase (IKK) complex is a key regulator of the NF-κB signaling pathway. Quinones

have been shown to inhibit IKK activity, likely through covalent modification of cysteine residues

in the kinase. This inhibition prevents the phosphorylation and subsequent degradation of IκB,

thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-

inflammatory genes.[2]

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization

of 2'-oxoquinine. The Woodward-Oppenauer oxidation stands out as a reliable synthetic route.

The comprehensive spectroscopic data, both predicted and reported, will serve as a valuable

resource for the identification and quality control of this compound. Furthermore, the

exploration of potential biological signaling pathways offers a starting point for future

pharmacological investigations into the therapeutic potential of 2'-oxoquinine. Further

research is warranted to isolate and fully characterize 2'-oxoquinine and to elucidate its

specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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